Peroxycyanic acid

Description

Properties

CAS No. |

67249-83-6 |

|---|---|

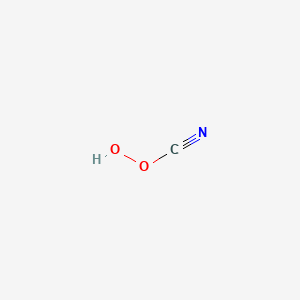

Molecular Formula |

CHNO2 |

Molecular Weight |

59.024 g/mol |

IUPAC Name |

peroxycyanic acid |

InChI |

InChI=1S/CHNO2/c2-1-4-3/h3H |

InChI Key |

WXALHTONIYRUCO-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxycyanic acid can be synthesized through several methods:

Hydrogen Peroxide Method: One common method involves the reaction of hydrogen peroxide with cyanogen chloride. This reaction typically occurs under controlled temperature and pressure conditions to ensure the stability of the product.

Acid Chloride Method: Another method involves the reaction of cyanogen chloride with peroxyacetic acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of cyanogen chloride with hydrogen peroxide. The process is carefully monitored to maintain the desired concentration and purity of the product. Safety measures are crucial due to the highly reactive nature of the compound.

Chemical Reactions Analysis

Types of Reactions: Peroxycyanic acid undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

Reduction: Under specific conditions, this compound can be reduced to form cyanate and water.

Substitution: It can participate in substitution reactions, where the –OOH group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and peracetic acid. These reactions typically occur under acidic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution Reactions: Various nucleophiles can be used to replace the –OOH group, often under basic or neutral conditions.

Major Products Formed:

Oxidation: Major products include oxidized organic compounds, such as alcohols, ketones, and carboxylic acids.

Reduction: Cyanate and water are the primary products.

Substitution: The products depend on the nucleophile used, resulting in a variety of substituted organic compounds.

Scientific Research Applications

Peroxycyanic acid has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the epoxidation of alkenes and the oxidation of amines and thioethers.

Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its strong oxidizing properties.

Mechanism of Action

Peroxycyanic acid can be compared with other peroxy acids, such as:

Peracetic Acid: Similar in its strong oxidizing properties, but this compound is more selective in certain reactions.

Meta-Chloroperbenzoic Acid: Known for its use in epoxidation reactions, but this compound offers different reactivity and selectivity.

Trifluoroacetic Peracid: Another strong oxidizing agent, but with different applications and reactivity profiles.

Uniqueness: this compound is unique due to its specific reactivity and selectivity in oxidation reactions. Its ability to form reactive oxygen species makes it valuable in both research and industrial applications.

Comparison with Similar Compounds

Key Structural Differences :

Stability and Decomposition

- This compound: Likely less stable than peracetic acid due to the destabilizing cyanide group. No specific thermal decomposition data are available.

- Peracetic Acid : Decomposes exothermically above 40°C, releasing oxygen and acetic acid. Stability is enhanced in dilute solutions and reduced by water addition .

- Hydrogen Peroxide : Decomposes to water and oxygen, catalyzed by metals or UV light. Typically stored with stabilizers like phosphoric acid .

Toxicity and Environmental Impact

- Peracetic Acid : Classified as corrosive and a respiratory irritant. Chronic exposure risks are comparable to other peroxy compounds, with low environmental persistence due to rapid degradation .

- Hydrogen Peroxide : Low toxicity at dilute concentrations but hazardous in concentrated forms. Environmental risks are minimal due to rapid decomposition into water and oxygen .

Data Table: Comparative Properties of this compound and Similar Compounds

Q & A

Q. Basic Research Focus

- Methodological Answer : Synthesis requires strict control of pH (3.5–4.5) and temperature (0–5°C) to prevent premature decomposition. Use inert atmospheres (N₂/Ar) to avoid oxidation side reactions. Purity should be validated via HPLC with UV detection (λ = 210 nm) and compared against certified standards. Safety protocols must address exothermic reactions and corrosive hazards .

- Data Table Reference : A synthesis optimization table should include variables (reactant ratios, catalysts), yields, and purity metrics.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Basic Research Focus

- Methodological Answer :

- Raman Spectroscopy : Prioritize the O–O stretching vibration (≈880 cm⁻¹) and C≡N stretch (≈2150 cm⁻¹) .

- NMR : Monitor ¹H NMR for peroxygen proton signals (δ 10–12 ppm, broad) and ¹³C NMR for cyanide carbon (δ ≈ 110 ppm) .

- Cross-validate with FT-IR (C–O–O bending at 650–750 cm⁻¹) and mass spectrometry (parent ion at m/z 75) .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, stability) of this compound across studies?

Q. Advanced Research Focus

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify methodological disparities (e.g., calorimetry vs. computational models). Replicate experiments under standardized conditions (pH, solvent, temperature). Apply statistical tools (ANOVA, Tukey’s HSD) to assess inter-study variability .

- Example Workflow : Compare DSC-derived ΔHf values with DFT calculations (B3LYP/6-311++G**) to isolate discrepancies arising from experimental vs. theoretical assumptions .

What computational approaches are suitable for modeling the decomposition pathways of this compound under varying pH conditions?

Q. Advanced Research Focus

- Methodological Answer :

How should researchers design experiments to isolate the effects of solvent polarity on the oxidative capacity of this compound?

Q. Advanced Research Focus

- Methodological Answer : Use a solvent polarity gradient (e.g., water, DMSO, acetonitrile) and measure oxidation rates via iodometric titration. Control ionic strength with buffer systems (e.g., phosphate, acetate). Apply multivariate regression to decouple polarity effects from solvent-specific interactions .

- Data Table Reference : Tabulate solvent dielectric constants vs. observed rate constants (k) and Eyring parameters (ΔH‡, ΔS‡).

What statistical frameworks are recommended for analyzing kinetic data of this compound reactions in multi-phase systems?

Q. Methodological Answer

- Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit rate laws to time-resolved spectrophotometry data. Account for heteroscedasticity with weighted least squares. Compare Akaike Information Criterion (AIC) values to select optimal models .

How can researchers ensure reproducibility in spectroscopic studies of this compound’s reactive intermediates?

Q. Basic Research Focus

- Methodological Answer : Standardize sample preparation (e.g., freeze-quench techniques for transient species). Use internal standards (e.g., KBr for IR) and replicate measurements across multiple instruments. Publish raw spectral data in open repositories (e.g., Zenodo) with metadata on acquisition parameters .

What strategies mitigate photodegradation artifacts during long-term stability studies of this compound?

Q. Advanced Research Focus

- Methodological Answer : Conduct accelerated aging tests under controlled UV/visible light (ASTM G154). Use actinometry to quantify photon flux. Compare dark-stored controls via LC-MS to identify photolysis byproducts. Report degradation kinetics using Weibull survival models .

How can cryogenic techniques enhance the detection of this compound’s metastable conformers?

Q. Advanced Research Focus

- Methodological Answer : Employ matrix isolation FT-IR at 10 K to trap transient conformers. Compare with DFT-predicted vibrational modes (e.g., anharmonic frequency calculations). Use principal component analysis (PCA) to resolve overlapping spectral features .

What protocols validate the absence of catalytic impurities in this compound samples used for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.